Palmitoyl glutamic acid
Overview
Description
Palmitoyl glutamic acid, also known as N-palmitoyl-L-glutamic acid, is an organic compound with the molecular formula C21H39NO5. It is a derivative of glutamic acid, where the amino group is acylated with palmitic acid. This compound is known for its applications in cosmetics and pharmaceuticals due to its neuroprotective properties .
Mechanism of Action
Target of Action
Palmitoyl glutamic acid is an acyl amino acid that has been found to block aortic constriction and antagonize haloperidol-induced oral motility disorders . It is also known to have neuroprotective effects .
Mode of Action
It is known that protein palmitoylation, a process in which one or more cysteine thiols on a substrate protein are modified to form a thioester with a palmitoyl group, allows for rapid regulation of the function of many cellular proteins . This lipid modification is readily reversible, which suggests that this compound may interact with its targets in a similar manner .
Biochemical Pathways
This compound is likely involved in the process of protein palmitoylation, a widespread lipid modification that affects a variety of functions, including protein trafficking, protein sorting, protein clustering, protein stability, and protein aggregation . This modification serves a variety of functions including clustering of the protein, binding to specific lipid and/or protein domains in the residence membrane, folding and/or preventing aggregation .
Pharmacokinetics
It is known that it is slightly soluble in water , which could affect its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
Given its neuroprotective effects and its role in blocking aortic constriction , it can be inferred that it may have beneficial effects in certain physiological contexts.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be stable under normal conditions, but it can react with strong oxidizing agents, which could potentially affect its action . Furthermore, it may cause sensitivity reactions in some individuals , suggesting that individual physiological differences could also influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
Palmitoyl glutamic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with palmitoyltransferases, which catalyze the attachment of the palmitoyl group to the glutamic acid. This modification enhances the hydrophobicity of the molecule, facilitating its incorporation into lipid membranes . Additionally, this compound can interact with proteins involved in cell signaling pathways, such as the PI3K-AKT pathway, by promoting palmitoylation of AKT, thereby influencing its activation and function .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It has been shown to stimulate cell migration, collagen synthesis, and fibroblast proliferation, which are essential for skin health and repair . Furthermore, this compound influences cell signaling pathways, including the PI3K-AKT pathway, which plays a crucial role in cell survival, growth, and metabolism . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with palmitoyltransferases, which catalyze the attachment of the palmitoyl group to specific cysteine residues on target proteins. This compound can also modulate enzyme activity by either inhibiting or activating specific enzymes, thereby influencing various biochemical pathways . Additionally, this compound can alter gene expression by affecting the binding of transcription factors to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by various factors, including temperature, pH, and the presence of other biomolecules. Studies have shown that this compound can maintain its stability for extended periods under optimal storage conditions . Long-term exposure to this compound has been observed to have sustained effects on cellular function, including enhanced cell proliferation and collagen synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to promote cell proliferation and collagen synthesis without causing adverse effects . At higher doses, this compound can induce toxic effects, including inflammation and oxidative stress . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid metabolism and protein modification. It interacts with enzymes such as palmitoyltransferases, which catalyze the attachment of the palmitoyl group to proteins, influencing their function and localization . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in lipid and amino acid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments are influenced by its hydrophobic properties and interactions with lipid membranes .
Subcellular Localization
This compound is primarily localized in lipid membranes due to its hydrophobic nature. This localization is crucial for its activity and function, as it allows the compound to interact with membrane-associated proteins and influence their function . Additionally, this compound can undergo post-translational modifications that direct it to specific subcellular compartments, such as the plasma membrane or endoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions
Palmitoyl glutamic acid can be synthesized through the esterification reaction between palmitic acid and glutamic acid. The process involves heating palmitic acid with an acid catalyst and glutamic acid under controlled temperature and stirring conditions. The reaction typically proceeds as follows:
Reactants: Palmitic acid and glutamic acid.
Catalyst: Acid catalyst (e.g., sulfuric acid).
Conditions: Heating and stirring at an appropriate temperature until the reaction is complete.
Purification: The product is purified through crystallization, filtration, and washing to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix and heat the reactants.
Continuous Stirring: Ensures uniform reaction conditions.
Automated Purification: Advanced filtration and crystallization techniques are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Palmitoyl glutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Palmitoyl glutamic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and as a potential neuroprotective agent.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases and as an ingredient in cosmetic formulations for skin care.
Industry: Utilized in the formulation of cosmetics and personal care products due to its skin-conditioning properties
Comparison with Similar Compounds
Similar Compounds
Glutamic Acid: The parent compound, an amino acid involved in protein synthesis and neurotransmission.
Palmitoyl Pentapeptide-4: A peptide used in anti-aging cosmetics for its collagen-stimulating properties.
Palmitoyl Tripeptide-1: Another peptide used in skin care for its ability to promote collagen synthesis and reduce wrinkles.
Uniqueness
Palmitoyl glutamic acid is unique due to its combination of the neuroprotective properties of glutamic acid and the lipophilicity of palmitic acid. This dual functionality makes it particularly valuable in both pharmaceutical and cosmetic applications .
Properties
IUPAC Name |
(2S)-2-(hexadecanoylamino)pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)22-18(21(26)27)16-17-20(24)25/h18H,2-17H2,1H3,(H,22,23)(H,24,25)(H,26,27)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAOMYOPEIRFLB-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191488 | |
Record name | L-Glutamic acid, N-(1-oxohexadecyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38079-66-2 | |
Record name | N-Palmitoyl-L-glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38079-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Glutamic acid, N-(1-oxohexadecyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038079662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Glutamic acid, N-(1-oxohexadecyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PALMITOYL GLUTAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ6S57UTL9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of diethyl N-palmitoyl glutamate (DEEPGt) relate to its ability to cross the blood-brain barrier?
A2: While the provided abstracts don't offer a detailed analysis, the study on DEEPGt suggests its ability to cross the blood-brain barrier, a significant factor for potential central nervous system activity. [] The lipophilic (fat-loving) nature of the palmitoyl chain in DEEPGt likely contributes to its ability to penetrate the blood-brain barrier, which is generally impermeable to hydrophilic compounds. Once in the brain, DEEPGt is thought to be slowly metabolized into PGt, which then exerts its pharmacological effects. [] This highlights the importance of structural modifications in influencing the pharmacokinetic properties and potential therapeutic applications of compounds like PGt.
Q2: Besides its potential pharmacological applications, are there other uses for Palmitoyl Glutamic Acid?
A3: Yes, this compound and its derivatives find application in the cosmetics industry. [] Specifically, N-acyl glutamic acid salts, including N-palmitoyl glutamic acid salt, are used in skin cleansers for their excellent foaming properties and ability to impart smooth and moist feelings after washing. [] The specific ratio of different N-acyl glutamic acid salts in a formulation can be adjusted to achieve desired properties. This example demonstrates the diverse applications of PGt and its derivatives beyond potential pharmacological uses.
Q3: Are there any known safety concerns regarding the use of this compound?
A5: While the provided abstracts don't delve into specific safety data for this compound itself, it's important to note that its derivative, DEEPGt, induced oral dyskinesias in rats, a potential side effect indicative of extrapyramidal symptoms. [] This observation underscores the need for comprehensive toxicological studies to assess the safety profile of both PGt and its derivatives before considering their use in humans. Further research should focus on understanding potential adverse effects, long-term consequences, and establishing a safe dosage range for any potential therapeutic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.